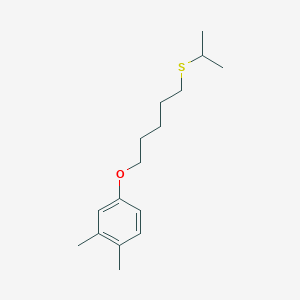
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether
Übersicht
Beschreibung
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether, also known as DMTCP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMTCP is a synthetic compound that is structurally similar to the naturally occurring compound, cannabidiol (CBD). However, DMTCP has distinct biochemical and physiological effects that make it a promising research tool.
Wirkmechanismus
The mechanism of action of 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether is not well understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has been shown to interact with several receptors in the brain, including the CB1 receptor, which is the primary receptor for THC, the main psychoactive compound in cannabis. 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has also been found to have an effect on the activity of several enzymes in the brain, including monoamine oxidase (MAO) and fatty acid amide hydrolase (FAAH).
Biochemical and Physiological Effects
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has several biochemical and physiological effects that make it a promising research tool. 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has been found to have antioxidant and anti-inflammatory properties, which may make it useful for studying the mechanisms of oxidative stress and inflammation in the body. 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has also been shown to have anxiolytic and antidepressant effects, which may make it useful for studying the mechanisms of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has several advantages as a research tool, including its synthetic nature, which allows for precise control over its chemical properties. 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether is also relatively stable and has a long half-life, which makes it useful for studying the long-term effects of drugs on the body. However, 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether also has several limitations, including its high cost and the complexity of its synthesis method.
Zukünftige Richtungen
There are several potential future directions for research on 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether. One promising direction is the study of the effects of 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether on the endocannabinoid system, which is involved in a range of physiological processes, including pain, mood, and appetite. Another potential direction is the study of the effects of 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether on the immune system, which may have implications for the treatment of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether and its potential applications in the field of neuroscience.
Conclusion
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether is a synthetic compound that has potential applications in scientific research. Its biochemical and physiological effects make it a promising tool for studying the mechanisms of neurological disorders and other physiological processes. Further research is needed to fully understand the potential of 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether as a research tool and to identify new directions for future research.
Wissenschaftliche Forschungsanwendungen
3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has been shown to have a range of effects on the central nervous system. 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether has been found to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and GABA systems. These effects make 3,4-dimethylphenyl 5-(isopropylthio)pentyl ether a potentially useful tool for studying the mechanisms of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
1,2-dimethyl-4-(5-propan-2-ylsulfanylpentoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-13(2)18-11-7-5-6-10-17-16-9-8-14(3)15(4)12-16/h8-9,12-13H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUICBYDIMDUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCSC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{2-[4-(2-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846250.png)
![2,6-dimethyl-4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B3846255.png)
![1,3-dicyclohexyl-5-{[(2-thienylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3846263.png)

![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
![2-{2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846282.png)

![diethyl [4-(2-fluorophenoxy)butyl]malonate](/img/structure/B3846303.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3846313.png)
![1-{3-[(4-chloro-1-naphthyl)oxy]propyl}pyrrolidine](/img/structure/B3846322.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B3846323.png)

